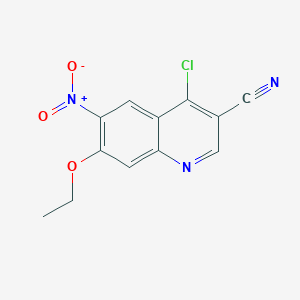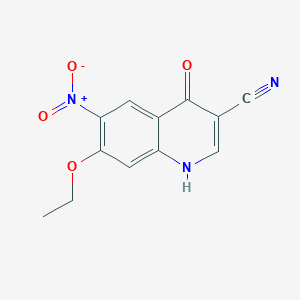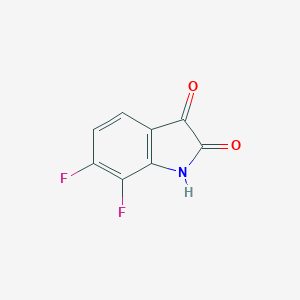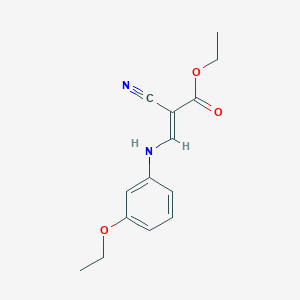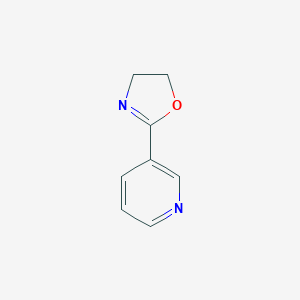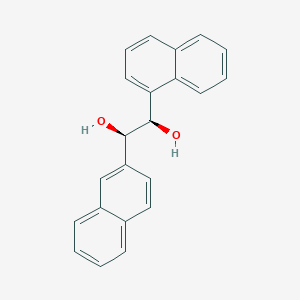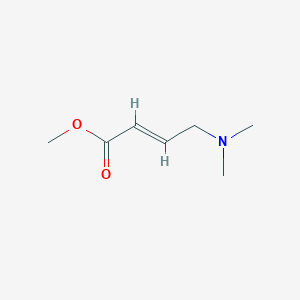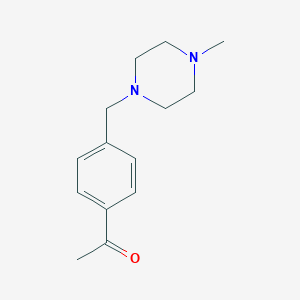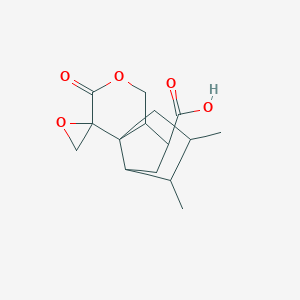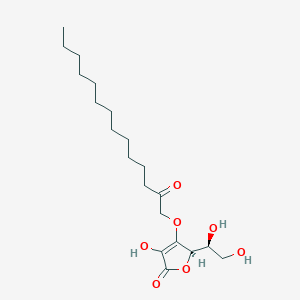
NK 252
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NK 252は、転写因子核因子エリスロイド2関連因子2(Nrf2)の強力な活性化剤です。この化合物は、さまざまな抗酸化関連遺伝子の発現に不可欠な抗酸化応答エレメント(ARE)の活性化において重要な役割を果たします。 This compoundは、酸化ストレスから細胞を保護する上で大きな可能性を示しており、肝線維症やがんを含むさまざまな疾患の治療用途で研究されています .
準備方法
合成ルートと反応条件
NK 252の合成は、中間体の調製から始まる複数のステップで構成されています。一般的な合成ルートの1つは、2-フリルヒドラジンとクロロギ酸エチルを反応させて2-フリルカルバザートを生成することです。この中間体を2-ピリジンカルボアルデヒドと反応させると、最終化合物であるthis compoundが生成されます。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒と反応を促進する触媒の使用が含まれます .
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。結晶化やクロマトグラフィーなどの技術が、最終製品の精製に使用されます。 生産プロセスは、研究や潜在的な治療用途の需要を満たすために、コスト効率が高くスケーラブルになるように設計されています .
化学反応の分析
反応の種類
NK 252は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、化合物の性質を向上させたり、異なる条件下での挙動を研究したりするために、化合物を修飾するために不可欠です。
一般的な試薬と条件
酸化: 過酸化水素(H₂O₂)などの一般的な酸化剤は、this compoundの酸化安定性を研究するために使用されます。
還元: 水素化ホウ素ナトリウム(NaBH₄)などの還元剤は、化合物の還元電位を調査するために使用されます。
置換: 置換反応は、多くの場合、アミンやチオールなどの求核剤を介して、this compound中の特定の官能基を置換します.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、this compoundの酸化により、異なる生物活性を持つ可能性のある酸化誘導体が生成される可能性があります。 同様に、還元および置換反応により、潜在的に強化されたまたは変更された性質を持つさまざまな類似体が生成される可能性があります .
科学研究への応用
This compoundは、さまざまな分野での応用について広く研究されています。
化学: Nrf2活性化とその抗酸化応答への影響を研究するためのモデル化合物として使用されます。
生物学: 酸化ストレスに対する細胞防御機構における役割について調査されています。
医学: 肝線維症、がん、および酸化ストレスに関連するその他の疾患の治療における治療の可能性が探求されています。
科学的研究の応用
NK 252 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study Nrf2 activation and its effects on antioxidant response.
Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.
Medicine: Explored for its therapeutic potential in treating liver fibrosis, cancer, and other diseases associated with oxidative stress.
Industry: Potential applications in developing antioxidant therapies and protective agents against oxidative damage
作用機序
NK 252は、Nrf2経路を活性化することによって効果を発揮します。Nrf2は、DNAの抗酸化応答エレメント(ARE)に結合し、抗酸化防御に関与する遺伝子の発現につながる転写因子です。this compoundは、通常はNrf2を阻害するタンパク質であるKeap1のNrf2結合部位と相互作用します。この相互作用を阻害することにより、this compoundはNrf2が核に移行し、抗酸化遺伝子の発現を活性化することを可能にします。 このメカニズムは、細胞を酸化ストレスから保護し、炎症を軽減するために不可欠です .
類似化合物の比較
This compoundは、他の類似化合物と比較して、Nrf2経路の強力な活性化において独特です。同様の化合物には、以下のようなものがあります。
スルフォラファン: アブラナ科野菜に自然に存在する化合物で、Nrf2活性化特性で知られています。
バルドキソロンメチル: Nrf2を活性化する合成トリテルペノイドで、抗炎症および抗酸化効果について研究されています。
フマル酸ジメチル: 多発性硬化症の治療に使用されるNrf2活性化剤.
This compoundは、その高い効力とNrf2の特異的な活性化により、研究や潜在的な治療用途に役立つ化合物として際立っています .
類似化合物との比較
NK 252 is unique in its potent activation of the Nrf2 pathway compared to other similar compounds. Some similar compounds include:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables, known for its Nrf2 activation properties.
Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 and has been studied for its anti-inflammatory and antioxidant effects.
Dimethyl fumarate: An Nrf2 activator used in the treatment of multiple sclerosis.
This compound stands out due to its high potency and specific activation of Nrf2, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
126444-11-9 |
|---|---|
分子式 |
C29H33N3O6 |
分子量 |
519.6 g/mol |
IUPAC名 |
bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H33N3O6/c1-5-20-7-9-22(30-13-20)15-37-28(33)25-18(3)32-19(4)26(27(25)24-17-35-11-12-36-24)29(34)38-16-23-10-8-21(6-2)14-31-23/h7-10,13-14,17,27,32H,5-6,11-12,15-16H2,1-4H3 |
InChIキー |
YWKFGWNTDPFJIZ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |
正規SMILES |
CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |
Key on ui other cas no. |
126444-11-9 |
同義語 |
NK 252 NK-252 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


